molecular formula C19H18O8 B1236156 2-(3,4-dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one CAS No. 80140-31-4

2-(3,4-dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one

Cat. No.: B1236156
CAS No.: 80140-31-4
M. Wt: 374.3 g/mol
InChI Key: ZDLYNMZEAFURQY-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the use of 3,4-dihydroxybenzaldehyde and 5,6,7,8-tetramethoxychroman-4-one as starting materials. The reaction is often catalyzed by acidic or basic catalysts and conducted in solvents like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Thiolated or aminated derivatives.

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The compound exerts its effects primarily through its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups.

    Anti-inflammatory Activity: It modulates the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Rutin: A glycoside of quercetin, known for its vascular protective effects.

    Catechin: Found in tea, known for its antioxidant and cardioprotective properties.

Uniqueness

2-(3,4-Dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one is unique due to its tetramethoxy substitution pattern, which enhances its lipophilicity and potentially its bioavailability compared to other flavonoids.

Properties

CAS No.

80140-31-4

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one

InChI

InChI=1S/C19H18O8/c1-23-15-14-12(22)8-13(9-5-6-10(20)11(21)7-9)27-16(14)18(25-3)19(26-4)17(15)24-2/h5-8,20-21H,1-4H3

InChI Key

ZDLYNMZEAFURQY-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC)OC)OC

Canonical SMILES

COC1=C(C(=C(C2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC)OC)OC

Synonyms

3',4'-didemethylnobiletin

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into 200 ml. of a mixed solvent of ethyl acetate and methanol at a ratio of 1:1 was dissolved 1.11 g. of 3',4'-bis(benzyloxy)-5,6,7,8-tetramethoxyflavone and added 0.2 to 0.3 g. of 10% palladium-charcoal. The resulting mixture was mixed with shaking in a stream of H2 gas until H2 absorption was completed. After filtering out the catalyst, the obtained filtrate was concentrated. The residue was recrystallized from methanol to give 0.74 g. (97% of the theoretical amount) of the desired compound being a colorless prismatic crystal.
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